molecular formula C16H27N7O3 B2881396 N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 578699-83-9

N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine

Cat. No. B2881396
CAS RN: 578699-83-9
M. Wt: 365.438
InChI Key: DUEIDCBRNXKOSL-UHFFFAOYSA-N
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Description

N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine, also known as CNM-III-319, is a small molecule inhibitor that has shown potential in treating various diseases.

Scientific Research Applications

Nitrosation Mechanisms in Nonaqueous Solvents

Nitrosation reactions of amines, including morpholine, have been extensively studied in nonaqueous solvents, revealing insights into the stepwise mechanisms involved. For example, the nitrosation of morpholine by various nitrosating agents in solvents like cyclohexane and dichloromethane demonstrates the formation of zwitterionic tetrahedral intermediates. This research provides foundational knowledge for understanding nitrosation processes in synthetic organic chemistry, potentially applicable to the synthesis of nitro-substituted pyrimidines (L. Río, J. Leis, E. Iglesias, 1997).

Reactions of Cyclohexanone Enamines with Nitropropene

The reactivity of cyclohexanone enamines, including those involving morpholine, with nitropropenes has been explored, showing the formation of oxazine derivatives and enaminic mixtures. These reactions highlight the synthetic utility of morpholine-containing enamines in constructing nitrogen-containing heterocycles, which could be relevant to the synthesis and functionalization of pyrimidine derivatives (A. Risaliti, M. Forchiassin, E. Valentin, 1968).

Inhibition of Nucleoside Transport Proteins

Research on compounds structurally similar to the chemical , specifically those with nitro and morpholino groups, has shown activity in inhibiting nucleoside transport proteins. These findings could imply potential biomedical applications of N4-cyclohexyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine in disrupting nucleoside transport for therapeutic purposes (R. A. Tromp et al., 2005).

Synthesis and Evaluation of Pyrimidines as Antitumor Agents

The synthesis and biological evaluation of 2,4,6-trisubstituted-5-nitropyrimidines for antiproliferative activity against cancer cells provide a direct relevance to the potential applications of N4-cyclohexyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine. These studies suggest its potential use in developing novel antitumor agents, highlighting the importance of the nitropyrimidine core in medicinal chemistry (M. D. Thompson et al., 1997).

properties

IUPAC Name

4-N-cyclohexyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h12H,1-11H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEIDCBRNXKOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine

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